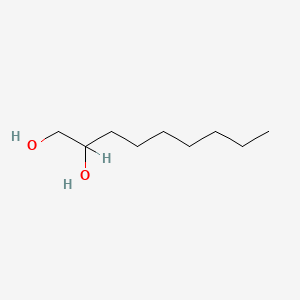

1,2-Nonanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZULWUXNKDPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286853 | |

| Record name | 1,2-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42789-13-9 | |

| Record name | 1,2-Nonanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Nonanediol CAS 42789-13-9 chemical properties

1,2-Nonanediol: The Amphiphilic Architect in Dermocosmetics and Drug Delivery

Executive Summary

This compound (CAS 42789-13-9) represents a critical "Goldilocks" point in the homologous series of 1,2-alkanediols. Situated between the widely utilized 1,2-Octanediol (Caprylyl Glycol) and the more lipophilic 1,2-Decanediol, this C9 diol offers a unique physicochemical balance. It retains sufficient water solubility for formulation compatibility while possessing a lipophilicity (LogP ~2.8) that optimizes membrane interaction, making it a potent antimicrobial booster and penetration enhancer. This guide dissects the chemical identity, synthetic pathways, and mechanistic applications of this compound for researchers in formulation science and medicinal chemistry.

Part 1: Physicochemical Identity & Profile[1][2][3]

This compound is an amphiphilic vicinal diol. Its structure consists of a hydrophobic nonyl tail and a hydrophilic glycolic head. This duality drives its surface activity, allowing it to orient at oil-water interfaces and intercalate into lipid bilayers.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| CAS Number | 42789-13-9 | ChemicalBook [1] |

| IUPAC Name | Nonane-1,2-diol | PubChem |

| Molecular Formula | C9H20O2 | TCI Chemicals [2] |

| Molecular Weight | 160.25 g/mol | TCI Chemicals [2] |

| Appearance | White to almost white powder/crystal | TCI Chemicals [2] |

| Melting Point | 36.0°C | TCI Chemicals [2] |

| Boiling Point | 155°C (at 17 mmHg) | ChemicalBook [1] |

| Flash Point | >110°C | Estimated |

| LogP (Octanol/Water) | ~2.8 (Predicted) | Inferred from Homologs |

| Solubility | Soluble in methanol, ethanol, glycols; limited in water.[1] | TCI Chemicals [2] |

Note: The melting point of 36°C is distinct. Unlike 1,2-Octanediol (often liquid/semi-solid at RT) and 1,2-Decanediol (solid, MP ~48°C), the C9 diol exhibits an intermediate phase behavior, affecting processing temperatures in emulsion manufacturing.[2]

Part 2: Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows the oxidative functionalization of terminal alkenes. The industrial preference leans towards catalytic oxidation due to scalability, while laboratory methods may employ Sharpless dihydroxylation for enantioselectivity if chiral purity is required (though racemic mixtures are standard for preservation).

Core Synthesis Workflow

The primary route involves the epoxidation of 1-nonene followed by hydrolysis.

Figure 1: Industrial synthesis pathway converting 1-nonene to this compound via an epoxide intermediate.[2][3][4]

Causality in Synthesis:

-

Step 1 (Epoxidation): The electron-rich double bond of 1-nonene attacks the electrophilic oxygen of the peracid. Control of temperature is critical to prevent over-oxidation or polymerization.

-

Step 2 (Hydrolysis): Acid-catalyzed ring opening ensures the formation of the vicinal diol. The reaction must be quenched precisely to maximize yield and minimize oligomer formation.

Part 3: Antimicrobial Mechanism of Action

This compound functions primarily as a membrane-active agent . Unlike traditional biocides that target specific enzymes, 1,2-alkanediols disrupt the physical integrity of the microbial cell envelope.

Mechanism Steps:

-

Adsorption: The hydrophobic C9 tail adsorbs onto the bacterial cell wall.

-

Insertion: The molecule intercalates into the lipid bilayer.

-

Fluidity Disruption: The presence of the diol alters membrane fluidity, increasing permeability.

-

Leakage: Critical ions (K+, Mg2+) and metabolites leak out, leading to metabolic collapse and cell death.

Figure 2: Step-wise mechanism of antimicrobial action. The amphiphilic nature of this compound drives membrane disruption.

Comparative Potency: Studies on homologs indicate that antimicrobial potency increases with chain length up to a solubility limit (cutoff effect).

-

C6 (Hexanediol): High solubility, low potency (requires >2%).

-

C8 (Octanediol): Balanced (effective at 0.5-1.0%).

-

C9 (Nonanediol): Enhanced potency vs C8 due to higher lipophilicity, yet retains better solubility profile than C10 [3].

-

C10 (Decanediol): High potency, but solubility issues often lead to crystallization in formula.

Part 4: Applications in Dermocosmetics & Pharma

Preservative Booster

This compound reduces the Minimum Inhibitory Concentration (MIC) of traditional preservatives (e.g., Phenoxyethanol, Parabens). By increasing cell membrane permeability, it facilitates the entry of the primary biocide.

Penetration Enhancer

In transdermal drug delivery, this compound temporarily disrupts the stratum corneum lipid organization, allowing active pharmaceutical ingredients (APIs) to penetrate deeper. Its LogP (~2.8) is ideal for partitioning into skin lipids.

Emollient & Humectant

The vicinal hydroxyl groups bind water, providing hydration, while the alkyl chain leaves a soft, non-tacky after-feel on the skin.

Part 5: Safety & Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has deemed 1,2-alkanediols (including homologs like 1,2-Octanediol and 1,2-Decanediol) safe as used in cosmetics [4].

-

Skin Irritation: Potential for irritation increases with chain length. This compound is generally well-tolerated at typical use concentrations (0.5% - 1.0%), but patch testing is recommended for sensitive skin formulations.[2]

-

Sensitization: Low risk. Not classified as a sensitizer.

-

Ocular Irritation: Mild to moderate; avoid direct eye contact in pure form.

Part 6: Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the antimicrobial efficacy of this compound against S. aureus.

-

Preparation: Dissolve this compound in a solvent (e.g., propylene glycol) to create a 10% stock solution.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 2.0% to 0.05%).

-

Inoculation: Add S. aureus inoculum (final conc. 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Expected Result: MIC for this compound is typically 0.3% - 0.6% (comparable to or slightly lower than 1,2-Octanediol) [3].[2]

-

Protocol B: Formulation Stability Stress Test

Objective: To verify this compound does not recrystallize in an O/W emulsion.

Figure 3: Workflow for assessing physical stability and crystallization risk.

-

Formulate: Create a standard oil-in-water emulsion containing 0.8% this compound. Add the diol in the oil phase or cool-down phase (pre-dissolved).

-

Cycle: Subject samples to 3 cycles of freeze-thaw (-10°C for 24h / 40°C for 24h).

-

Analyze: Observe under polarized light microscope. This compound (MP 36°C) may crystallize if not properly solubilized.

-

Criteria: No birefringent crystals should be visible.

References

-

Okukawa, M., Watanabe, T., Miura, M., et al. (2019).[2] Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis.[1][5] Journal of Oleo Science, 68(8), 759-763.[5] Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR).[6][7] (2017).[8] Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method - Google Patents [patents.google.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 1,2-Diol synthesis by additions [organic-chemistry.org]

- 5. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

Isomeric Divergence: A Technical Comparison of 1,2-Nonanediol and 1,9-Nonanediol

Executive Summary

In the landscape of C9 aliphatic diols, 1,2-Nonanediol and 1,9-Nonanediol represent a classic case of structural isomerism dictating functional divergence. While they share the same molecular formula (

Part 1: Structural & Physicochemical Characterization

The core differentiator lies in the hydroxyl positioning: vicinal (1,2-) versus distal (

Comparative Properties Table

| Property | This compound | 1,9-Nonanediol |

| CAS Number | 42789-13-9 | 3937-56-2 |

| Structure Type | Vicinal (Asymmetric) | Terminal (Symmetric) |

| Molecular Geometry | Amphiphilic Head/Tail | Linear Bifunctional |

| Melting Point | ~36 °C | 45–47 °C |

| Boiling Point | ~155 °C (17 mmHg) | ~292 °C (760 mmHg) |

| Water Solubility | Low (Amphiphilic nature) | Sparingly Soluble |

| Primary Function | Surfactant / Antimicrobial | Polymer Monomer |

| Reactivity Mode | Chelation / Membrane Disruption | Step-Growth Polymerization |

The Thermodynamics of Hydroxyl Positioning

-

1,9-Nonanediol (Symmetry & Packing): The terminal hydroxyl groups allow for extensive intermolecular hydrogen bonding chains. The linear C9 backbone enables efficient packing in the crystal lattice, resulting in a higher melting point (45–47 °C) compared to its isomer. It behaves as a classic hard segment in copolymer synthesis.

-

This compound (Amphiphilicity): The vicinal hydroxyls create a polar "head" and a lipophilic C7 "tail." This structure disrupts the ordered packing seen in the 1,9-isomer, lowering the melting point (~36 °C). Crucially, the vicinal arrangement allows for intramolecular hydrogen bonding and the formation of cyclic intermediates (e.g., with boronates or acetals), a reactivity pathway unavailable to the 1,9-isomer.

Part 2: Synthetic Pathways and Purity Profiles

The synthesis of these isomers proceeds from entirely different feedstock streams: petrochemical olefins for the 1,2-isomer and renewable fatty acids for the 1,9-isomer.

Synthesis Logic

-

Route A: this compound is typically synthesized via the oxidation of 1-nonene . The olefin undergoes epoxidation (using hydrogen peroxide and formic acid or a peracid) to form 1,2-epoxynonane, followed by acid-catalyzed hydrolysis to open the ring.

-

Route B: 1,9-Nonanediol is derived from Azelaic Acid (1,9-nonanedioic acid). Azelaic acid is produced industrially via the ozonolysis of oleic acid.[1] The diacid is then reduced using strong hydride reducing agents (e.g.,

) or catalytic hydrogenation to yield the terminal diol.

Visualization of Synthetic Flows

Figure 1: Divergent synthetic pathways. This compound arises from alkene oxidation, while 1,9-Nonanediol is a reduction product of dicarboxylic acids.

Part 3: Reactivity Profile & Functional Applications

This compound: The Antimicrobial Potentiator

The 1,2-isomer functions primarily through membrane interaction . Its amphiphilic structure allows it to intercalate into microbial lipid bilayers, increasing permeability.

-

Mechanism: The C7 alkyl chain inserts into the hydrophobic core of the membrane, while the vicinal diol headgroup disrupts the hydration shell at the interface. This destabilization lowers the Minimum Inhibitory Concentration (MIC) of traditional preservatives (e.g., phenoxyethanol, parabens).

-

Chelation: The vicinal diols can form 5-membered cyclic esters with boronic acids, utilized in sensor development and specific protecting group strategies.

1,9-Nonanediol: The Polymer Backbone

The 1,9-isomer is a macromolecular building block . Its primary value is its chain length (C9), which imparts flexibility and hydrolytic stability to polyesters and polyurethanes compared to shorter chain diols (e.g., 1,4-butanediol).

-

Polymerization: Reacts with dicarboxylic acids (e.g., adipic acid) or diisocyanates. The odd number of carbons (9) often results in polymers with lower melting points and unique mechanical properties compared to even-numbered analogs due to the "odd-even" effect in crystal packing.

Figure 2: Functional logic map. This compound exploits surface activity, while 1,9-Nonanediol exploits bifunctional reactivity.

Part 4: Self-Validating Experimental Protocols

These protocols are designed to be self-verifying. If the control steps fail, the experiment must be halted.

Protocol A: Determination of Antimicrobial Efficacy (MIC) for this compound

Objective: Quantify the membrane-disrupting capability of this compound against Staphylococcus epidermidis. Validation Check: Positive control (Phenoxyethanol) must show MIC within established range (0.5-1.0%).

-

Preparation:

-

Dissolve this compound in Mueller-Hinton Broth (MHB) with 2% DMSO (solubility aid) to create a 20,000 ppm (2%) stock.

-

Control Check: Ensure solution is clear. If turbid, sonicate at 40°C.

-

-

Microdilution:

-

Dispense 100 µL MHB into a 96-well plate.

-

Perform serial 2-fold dilutions of the this compound stock across columns 1-10.

-

Final concentration range: ~10,000 ppm down to ~20 ppm.

-

-

Inoculation:

-

Add 100 µL of S. epidermidis (adjusted to

CFU/mL) to all wells. -

Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).

-

-

Incubation & Readout:

-

Incubate at 37°C for 24 hours.

-

Endpoint: The MIC is the lowest concentration showing no visible turbidity .

-

Expected Result: this compound MIC typically ranges between 1000 ppm (0.1%) and 2500 ppm (0.25%) .

-

Protocol B: Melt Polycondensation of 1,9-Nonanediol

Objective: Synthesize Poly(nonamethylene azelate) to verify monomer purity and reactivity.

Validation Check: Target molecular weight (

-

Stoichiometry:

-

Mix 1,9-Nonanediol (1.05 eq) and Azelaic Acid (1.00 eq) in a reactor. The slight excess diol compensates for volatility.

-

-

Esterification (Stage 1):

-

Heat to 150°C under Nitrogen flow. Add catalyst (

, 300 ppm). -

Validation: Observe water distillation. Reaction proceeds until acid value < 10 mg KOH/g.

-

-

Polycondensation (Stage 2):

-

Raise temperature to 230°C. Apply vacuum (< 1 mbar) to remove excess diol and drive molecular weight build-up.

-

Maintain for 4 hours.

-

-

Analysis:

-

Cool and analyze via DSC.

-

Expected Result: Semi-crystalline polymer with

. If

-

References

-

National Institute of Standards and Technology (NIST). 1,9-Nonanediol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

- European Patent Office.Multifunctional Compound Mixtures Comprising Multiple (Bio)-Alkanediols (EP 4461794 A2). (2021). Provides MIC data for this compound against skin microbiome.

- Papageorgiou, G. Z., et al.Crystallization and Melting Behavior of Poly(nonamethylene azelate). (Relates to polymer synthesis using 1,9-nonanediol).

-

PubChem. 1,2-Octanediol (Analogous properties for vicinal diols). [Link]

Sources

1,2-Dihydroxynonane: Physicochemical Characterization and Functional Applications in Drug Delivery

Topic: Molecular Weight and Formula of 1,2-Dihydroxynonane Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1,2-Dihydroxynonane (1,2-Nonanediol) represents a critical class of medium-chain 1,2-alkanediols utilized increasingly in dermatological and pharmaceutical applications. Distinguished by its amphiphilic structure—comprising a lipophilic C9 hydrocarbon tail and a hydrophilic vicinal diol headgroup—it functions as a potent penetration enhancer, solubilizer, and antimicrobial preservative booster.

This technical guide provides a rigorous examination of the molecular identity of 1,2-Dihydroxynonane, detailing its physicochemical properties, synthetic pathways, and validation protocols.[1] It is designed to serve as a foundational reference for formulation scientists seeking to leverage this molecule’s unique interfacial properties.

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7]

The precise characterization of 1,2-Dihydroxynonane is the first step in regulatory filing and formulation stability testing. The molecule exists as a waxy solid or viscous liquid at ambient temperatures, depending on purity and enantiomeric composition.

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | Nonane-1,2-diol | Vicinal diol structure |

| CAS Number | 42789-13-9 | Specific to the 1,2-isomer (distinct from 1,9-isomer) |

| Molecular Formula | C₉H₂₀O₂ | Confirmed via Elemental Analysis |

| Molecular Weight | 160.25 g/mol | Monoisotopic Mass: 160.1463 Da |

| Physical State | White solid / Viscous liquid | Melting Point: ~36–38 °C |

| Boiling Point | 155 °C @ 17 mmHg | High boiling point requires vacuum distillation for purification |

| LogP (Calc) | ~2.2 – 2.5 | Indicates significant lipophilicity; ideal for membrane partitioning |

| Solubility | Methanol, Ethanol, Glycols | Limited water solubility; requires solubilizers in aqueous systems |

Structural Logic

The C₉H₂₀O₂ formula dictates the molecule's behavior. The nine-carbon chain provides sufficient hydrophobicity to intercalate into the lipid bilayer of the Stratum corneum, while the vicinal hydroxyl groups (1,2-position) facilitate hydrogen bonding with polar headgroups of ceramides. This "wedge" effect is the primary mechanism for its penetration-enhancing capability [1].

Synthetic Pathways and Manufacturing

To ensure high purity for pharmaceutical use, 1,2-Dihydroxynonane is typically synthesized via the oxidation of terminal alkenes. The choice of oxidant determines the stereochemistry and impurity profile.

Primary Synthetic Route: Epoxidation-Hydrolysis

The industrial standard involves the epoxidation of 1-nonene followed by acid-catalyzed hydrolysis. This route is preferred for its scalability and cost-effectiveness.[2]

Figure 1: Industrial synthesis pathway of 1,2-Dihydroxynonane from 1-Nonene via an epoxide intermediate.[1]

Technical Insight: The hydrolysis step must be carefully controlled to prevent the formation of ether dimers. In high-purity applications (e.g., parenteral or ophthalmic), the crude diol is purified via fractional distillation under high vacuum to remove trace epoxide residues, which are potential genotoxins.

Analytical Protocol: Validation of Molecular Weight

Verifying the molecular weight (160.25 g/mol ) and formula requires a self-validating analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to the volatility of the diol.

Protocol: GC-MS Structural Confirmation

Objective: To confirm the molecular weight and structural identity of 1,2-Dihydroxynonane.

Reagents:

-

Sample: 1,2-Dihydroxynonane (>98% purity).

-

Solvent: HPLC-grade Methanol or Dichloromethane.

-

Derivatizing Agent (Optional): BSTFA + 1% TMCS (for silylation to improve peak shape).

Methodology:

-

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of solvent.

-

Note: For precise MW determination, derivatization is recommended to prevent thermal degradation of the diol in the injector port. Mix 100 µL sample + 100 µL BSTFA, incubate at 60°C for 30 mins.

-

-

GC Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temp Program: 80°C (1 min hold) -> 20°C/min -> 280°C (5 min hold).

-

-

MS Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: 40–350 m/z.

-

Data Interpretation (Self-Validating Logic):

-

Underivatized: Look for a weak molecular ion peak (

) at m/z 160 .-

Fragmentation: Expect a prominent peak at m/z 129 (loss of

, characteristic of terminal diols) [2].

-

-

TMS-Derivatized: The molecular weight shifts.

-

Formula becomes

. -

New MW:

g/mol . -

Look for

at m/z 304 or

-

Functional Mechanisms in Formulation

The utility of 1,2-Dihydroxynonane extends beyond its role as a solvent. Its specific molecular weight and chain length optimize it for membrane disruption , making it a valuable preservative booster.

Mechanism of Antimicrobial Boosting

1,2-Alkanediols exhibit a chain-length-dependent antimicrobial activity. With a C9 chain, 1,2-Dihydroxynonane possesses the ideal hydrophobicity to insert into bacterial cell membranes, increasing permeability and allowing lower doses of primary preservatives (e.g., phenoxyethanol) to function effectively [3].[1]

Figure 2: Mechanism of action for preservative boosting. The C9 chain inserts into the bilayer, compromising integrity.

References

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Symrise AG. (2012). Synergistic 1,2-Diol Combinations: New Multifunctional Actives for Cosmetics. Cosmetic Science Technology. Available at: [Link]

Sources

1,2-Nonanediol melting point and physical state at room temperature

Physicochemical State, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary

1,2-Nonanediol (CAS: 42789-13-9) is a medium-chain vicinal diol utilized in pharmaceutical and cosmetic formulations as a penetration enhancer, antimicrobial booster, and emollient. Unlike its even-numbered homologs (1,2-octanediol and 1,2-decanediol) which are widely commoditized, this compound occupies a niche physicochemical space.

At standard room temperature (20–25°C), This compound is a waxy crystalline solid with a melting point range of 35.0–38.0°C . Its physical state is highly sensitive to ambient thermal fluctuations; it may appear as a semi-solid paste or supercooled liquid in warm laboratory environments (>30°C).

This guide provides a rigorous technical analysis of this compound, detailing its thermodynamic properties, synthesis protocols, and application mechanisms in drug delivery.

Part 2: Physicochemical Characterization

The melting point of this compound follows the "odd-even" alternation effect observed in alkanes and alkanediols. While even-numbered chains (C8, C10) pack efficiently into crystal lattices, odd-numbered chains (C9) often exhibit slightly lower packing densities and melting points due to the geometry of the terminal methyl groups in the crystal structure.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 42789-13-9 | Distinct from 1,9-Nonanediol (CAS 3937-56-2) |

| Molecular Formula | C₉H₂₀O₂ | |

| Molecular Weight | 160.25 g/mol | |

| Physical State (20°C) | Waxy Solid / Crystalline Powder | White to almost white |

| Melting Point | 35.0 – 38.0 °C | Sharp transition; prone to supercooling |

| Boiling Point | ~155°C at 17 mmHg | |

| LogP (Octanol/Water) | ~2.5 (Predicted) | Lipophilic, suitable for membrane interaction |

| Solubility | Soluble in alcohols, glycols, chloroform. | Sparingly soluble in water (<1%) |

Thermodynamic Analysis: The Odd-Even Effect

The melting point of this compound (~37°C) lies between that of 1,2-octanediol (~30°C) and 1,2-decanediol (~48°C).

-

1,2-Octanediol (C8): Lower MP due to shorter chain, often liquid in warm rooms.

-

This compound (C9): Intermediate MP. The odd-numbered carbon chain introduces a "kink" in the crystal packing, preventing the highly ordered stratification seen in C10, yet the increased molecular weight vs. C8 drives the MP above 35°C.

-

1,2-Decanediol (C10): Higher MP due to efficient packing and increased Van der Waals forces.

Part 3: Synthesis & Purification Protocol

For research and high-purity applications, the synthesis of this compound is typically achieved via the oxidation of 1-nonene. The Upjohn Dihydroxylation is the preferred method for laboratory scale due to its operational simplicity and high yield, preventing the formation of trans-diols or epoxide byproducts common in performic acid routes.

Reaction Scheme

Substrate: 1-Nonene Reagents: Osmium Tetroxide (OsO₄) [Catalyst], N-Methylmorpholine N-oxide (NMO) [Co-oxidant] Solvent: Acetone/Water Product: rac-1,2-Nonanediol

Step-by-Step Protocol

-

Preparation: In a 500 mL round-bottom flask, dissolve 1-nonene (12.6 g, 100 mmol) in acetone (150 mL) and deionized water (20 mL).

-

Catalyst Addition: Add N-Methylmorpholine N-oxide (NMO) (13.5 g, 115 mmol, 50% aq. solution).

-

Initiation: Cool the mixture to 0°C. Add OsO₄ (2.5 wt% in t-BuOH, 5 mL) dropwise.

-

Note: The solution will turn dark brown/black as the osmate ester forms.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the alkene.

-

Quenching: Add solid sodium sulfite (Na₂SO₃, 15 g) and stir for 1 hour to reduce residual osmium species. The mixture should become light yellow or colorless.

-

Extraction: Concentrate acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from hexane/ether to yield pure this compound as white needles.

Workflow Visualization

Caption: Figure 1. Laboratory-scale synthesis workflow for this compound via Upjohn Dihydroxylation.

Part 4: Applications in Drug Delivery & Cosmetics

This compound acts as an amphiphilic modulator of biological membranes. Its 9-carbon alkyl chain inserts into the lipid bilayer, while the vicinal hydroxyl headgroup disrupts the hydrogen bonding network at the polar interface.

1. Antimicrobial Potentiation

1,2-Alkanediols exhibit intrinsic antimicrobial activity.[1] The efficacy peaks around chain lengths of C8–C10.

-

Mechanism: The diol destabilizes the bacterial cell membrane, increasing permeability and causing leakage of intracellular components (ATP, ions).

-

Advantage: It allows for the reduction of conventional preservatives (e.g., parabens, phenoxyethanol) in formulations ("Self-preserving" systems).

2. Transdermal Penetration Enhancement

In transdermal drug delivery systems (TDDS), this compound fluidizes the stratum corneum lipids.

-

Solubility Parameter: It bridges the gap between lipophilic actives and hydrophilic vehicles.

-

Thermodynamic Activity: By disrupting lipid packing, it increases the diffusion coefficient (

) of the drug through the skin.

Mechanism of Action Diagram

Caption: Figure 2.[1] Mechanism of Action for penetration enhancement in transdermal delivery.

Part 5: Safety and Handling (SDS Summary)

While generally considered safe for cosmetic use at concentrations <1.0%, pure this compound requires standard laboratory safety protocols.

-

Hazard Classification (GHS):

-

H319: Causes serious eye irritation.[2]

-

H315: Causes skin irritation (at 100% concentration).

-

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors if heated.[2]

-

Storage: Store below 30°C to maintain solid state. Keep container tightly closed to prevent moisture absorption (hygroscopic).

Part 6: References

-

TCI Chemicals. this compound Product Specification & SDS. Retrieved from

-

ChemicalBook. this compound Physicochemical Properties. Retrieved from

-

Kubo, M., et al. (2019). "Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis". Journal of Oleo Science. Retrieved from

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. Retrieved from

-

Eggerstedt, S., et al. (2013). "Efficacies of different 1,2-alkanediols as antimicrobial agents". ResearchGate.[1] Retrieved from

Sources

A Technical Guide to the Solubility of 1,2-Nonanediol: A Comparative Analysis in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,2-Nonanediol, a long-chain diol with increasing relevance in pharmaceutical and cosmetic formulations. In the absence of extensive published quantitative data, this document synthesizes foundational physicochemical principles to predict solubility behavior and presents a robust, self-validating experimental protocol for its empirical determination. We conduct a comparative analysis of this compound's solubility in two critical solvents: water and ethanol. The discussion is grounded in the principles of intermolecular forces, explaining the causality behind the expected high solubility in ethanol and poor solubility in water. This guide is designed to equip researchers and formulation scientists with the theoretical knowledge and practical methodology required to effectively utilize this compound in their development workflows.

Introduction to this compound

This compound (CAS No: 42789-13-9) is a dihydric alcohol featuring a nine-carbon aliphatic chain with hydroxyl groups located on the first and second carbons.[1][2] This unique structure imparts both hydrophilic and lipophilic characteristics, making it a valuable excipient in various applications, including as a solvent, humectant, and antimicrobial potentiator in topical drug formulations and cosmetic products.[3]

The efficacy and stability of these formulations are critically dependent on the solubility of their components. Understanding the solubility of this compound in different solvent systems is therefore not merely a matter of academic interest but a prerequisite for rational drug development and formulation design. This guide focuses on two of the most fundamental solvents in the pharmaceutical sciences: water, the basis of aqueous systems, and ethanol, a common co-solvent and vehicle.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀O₂ | [2][4] |

| Molecular Weight | 160.26 g/mol | [5] |

| Appearance | White to almost white solid/crystal | [3][4][5] |

| Melting Point | ~36 °C | [4][5] |

| Structure | CH₃(CH₂)₆CH(OH)CH₂(OH) | [2] |

The structure, featuring two adjacent hydroxyl (-OH) groups and a long C9 alkyl chain, is the primary determinant of its interaction with solvents.

The Theoretical Basis of Solubility: A Tale of Two Solvents

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires an analysis of the intermolecular forces between the solute (this compound) and the solvent molecules.[6] The primary forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[7][8]

Solute-Solvent Interactions: this compound in Water

-

Expected Solubility: Low to Sparingly Soluble

-

Interaction Analysis:

-

Hydrogen Bonding (Favorable): The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, allowing them to form hydrogen bonds with water molecules.[9][10] This is a strong, favorable interaction.

-

Hydrophobic Effect (Unfavorable): The dominant feature of the molecule is its long, nonpolar nine-carbon alkyl chain. For this chain to be accommodated in water, it must disrupt the highly structured, hydrogen-bonded network of water molecules.[11] This process is entropically unfavorable and energetically costly, leading to a strong hydrophobic effect that severely limits solubility.[12]

-

The unfavorable energetics of solvating the long alkyl chain are expected to overwhelm the favorable interactions of the two hydroxyl groups. Aliphatic alcohols with carbon chains longer than five carbons are generally only slightly soluble in water for this reason.[9][13] The behavior of the related compound 1,9-Nonanediol, which is sparingly soluble in water, further supports this prediction.[14]

Solute-Solvent Interactions: this compound in Ethanol

-

Expected Solubility: Freely Soluble to Miscible

-

Interaction Analysis:

-

Hydrogen Bonding (Favorable): Ethanol (CH₃CH₂OH) also possesses a hydroxyl group and can readily form hydrogen bonds with the two -OH groups of this compound.[15][16]

-

Dispersion Forces (Favorable): The nonpolar ethyl group of ethanol interacts favorably with the nonpolar nonyl chain of the diol via London dispersion forces.[8]

-

Dipole-Dipole Interactions (Favorable): Both molecules are polar and exhibit permanent dipoles, leading to favorable dipole-dipole attractions.[15][17]

-

In this system, all intermolecular interactions are compatible and favorable. The solvent (ethanol) has both polar and nonpolar character, closely matching the amphiphilic nature of the solute (this compound). This alignment with the "like dissolves like" principle predicts high solubility.[6] The observed high solubility of 1,9-Nonanediol in ethanol reinforces this expectation.[14]

Visualization of Molecular Interactions

The following diagram illustrates the dominant intermolecular forces governing the solubility of this compound in each solvent.

Caption: Dominant intermolecular forces in water vs. ethanol systems.

Predicted Quantitative Solubility Profile

While precise experimental values are not widely published, a qualitative and semi-quantitative profile can be established based on the principles above and data from analogous compounds.

| Solvent | Predicted Solubility (at 25°C) | Rationale |

| Water | Slightly Soluble / Sparingly Soluble | The large, nonpolar C9 alkyl chain leads to a significant hydrophobic effect, limiting solubility despite the presence of two hydrophilic -OH groups.[13][14] |

| Ethanol | Freely Soluble / Miscible | Excellent compatibility between the solute and solvent in terms of hydrogen bonding, polarity, and nonpolar interactions.[10][14] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive quantitative data, the equilibrium shake-flask method is the industry gold standard.[18][19] This protocol is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solute is achieved.

Principle and Causality

The method relies on allowing a suspension of the solute in the solvent to agitate at a constant temperature for a prolonged period. The presence of excess, undissolved solid is critical as it ensures the resulting solution is saturated.[18] Extended equilibration time is necessary to overcome kinetic barriers to dissolution, and precise temperature control is paramount as solubility is temperature-dependent.[19][20]

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 200 mg) into several glass vials. Causality: Using an amount far exceeding the expected solubility ensures a solid phase remains at equilibrium.

-

Pipette a precise volume of the solvent (e.g., 5.0 mL of purified water or absolute ethanol) into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a constant, moderate speed for a sufficient duration to reach equilibrium. A minimum of 48-72 hours is recommended. Causality: Long-chain and crystalline compounds can be slow to dissolve. Equilibrium is confirmed by measuring the concentration at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.[21]

-

-

Sampling and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for ethanol, 0.22 µm PVDF for water) into a clean vial. Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.[21]

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units of mg/mL or g/L.

-

Experimental Workflow Visualization

Caption: Workflow for the experimental determination of solubility.

Relevance in Drug Development

The differential solubility of this compound is highly relevant for formulation scientists:

-

Aqueous Formulations: Its low water solubility means it may not be suitable as a primary solvent in simple aqueous solutions. However, it can be used in emulsions or micellar systems where its amphiphilic nature is advantageous.

-

Non-Aqueous & Co-Solvent Systems: Its high solubility in ethanol makes it an excellent candidate for use in hydro-alcoholic formulations, tinctures, and topical sprays, where it can help solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) while also providing its own beneficial properties.

Conclusion

Based on a thorough analysis of intermolecular forces, this compound is predicted to exhibit poor solubility in water and high solubility in ethanol. This dichotomy is driven by the molecule's amphiphilic structure, specifically the dominance of the hydrophobic effect from its C9 alkyl chain in aqueous media versus the compatible polar and nonpolar interactions in ethanol. For drug development professionals, this differential solubility profile dictates its application, favoring its use in alcohol-based or emulsified systems over simple aqueous solutions. To move beyond theoretical prediction, this guide provides a robust, self-validating shake-flask protocol to empower researchers to generate the precise, quantitative data needed for advanced formulation design.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hameed, G. S. (2024). Solubility and distribution. Retrieved from [Link]

-

Patil, G. B. (n.d.). SOLUBILITY AND DISTRIBUTION PHENOMENON. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikidata. (2025, November 4). This compound. Retrieved from [Link]

-

Unknown. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Ashenhurst, J. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,9-Nonanediol. Retrieved from [Link]

-

Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

-

Unknown. (n.d.). 1,9-Nonanediol. Retrieved from [Link]

-

Unknown. (n.d.). Dipole-Dipole Forces. Retrieved from [Link]

-

Quora. (2016, June 3). What intermolecular forces does ethanol have? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 7). 1,9-Nonanediol: A Versatile Chemical Compound with Diverse Applications. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Frontiers. (2020, June 23). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (2008, February 8). Intermolecular Forces and Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 27). 11.2: Intermolecular Forces. Retrieved from [Link]

-

Proprep. (n.d.). What are the intermolecular forces in ethanol (C2H5OH)?. Retrieved from [Link]

Sources

- 1. This compound | C9H20O2 | CID 240996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. This compound | 42789-13-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 42789-13-9 [m.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Intermolecular Forces and Solutions [employees.csbsju.edu]

- 12. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]

- 15. Dipole-Dipole Forces [www2.chem.wisc.edu]

- 16. quora.com [quora.com]

- 17. proprep.com [proprep.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Solubility factors when choosing a solvent [labclinics.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Uncharted: A Technical Safety Guide to 1,2-Nonanediol Handling for Researchers

An in-depth guide for scientists and drug development professionals on the safe handling and storage of 1,2-Nonanediol, drawing upon best practices and data from analogous 1,2-alkanediols in the absence of a comprehensive Safety Data Sheet.

In the dynamic landscape of research and drug development, the introduction of novel chemical entities is a constant. Among these is this compound (CAS No. 42789-13-9), a long-chain diol with potential applications in various formulations. However, the readily available safety and toxicological data for this specific compound are sparse. This guide, therefore, adopts a precautionary and evidence-based approach, synthesizing established safety protocols for analogous short-chain 1,2-alkanediols and general laboratory best practices to provide a robust framework for the safe handling of this compound.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative risk assessment is paramount. Based on the data for structurally similar 1,2-alkanediols such as 1,2-Octanediol and 1,2-Hexanediol, it is prudent to assume that this compound may cause serious eye irritation.[1][2] Skin irritation and potential for respiratory tract irritation upon inhalation of dust or aerosols should also be considered.

Assumed Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Assumed) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[1] |

This assumed classification necessitates a thorough risk assessment for any planned experimental work. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate Personal Protective Equipment (PPE) is essential to mitigate the risks associated with handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound powder or solutions should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.

-

Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on the specific laboratory procedures being performed. The following provides a baseline recommendation:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | To protect against potential eye irritants. |

| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use. - Lab Coat: A clean, buttoned lab coat should be worn to protect skin and personal clothing. | To prevent skin contact and potential irritation. |

| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. | To prevent inhalation of potentially irritating particles. |

Donning and Doffing PPE Workflow:

Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: When handling the solid form of this compound, minimize the creation of dust. Use techniques such as gentle scooping rather than pouring from a height.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid direct inhalation of any dust or vapors.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatibilities: Based on information for similar diols, store away from strong oxidizing agents, strong acids, and acid chlorides.[3]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response

The response to a spill will depend on the quantity and location.

Spill Response Decision Tree:

Sources

1,2-Nonanediol refractive index and density values

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Nonanediol: Refractive Index and Density

Introduction

This compound (CAS No: 42789-13-9) is a linear diol featuring hydroxyl groups on the first and second carbon atoms of a nine-carbon chain. This molecular structure imparts both hydrophilic (from the hydroxyl groups) and lipophilic (from the carbon chain) characteristics, making it a versatile compound in various scientific and industrial applications. For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as refractive index and density, is paramount.

These parameters are not merely abstract values; they are critical identifiers for raw material verification, cornerstones for formulation development, and key indicators of product purity and consistency. In pharmaceutical applications, where this compound may function as a solvent, humectant, or skin conditioning agent, these properties directly influence the stability, efficacy, and sensory profile of the final product.[1][2] This guide provides a detailed examination of the refractive index and density of this compound, outlines authoritative methodologies for their measurement, and explains the scientific rationale behind these experimental protocols.

Part 1: Physicochemical Data of this compound

The refractive index and density are intrinsic properties of a pure substance, but their values are highly dependent on temperature. As temperature increases, the density of a liquid typically decreases due to thermal expansion. Similarly, the refractive index also tends to decrease with increasing temperature. Therefore, it is crucial to report these values with the corresponding measurement temperature.

Below is a summary of the available physical property data for this compound. It is important to note that some widely cited values are estimates and should be treated as such until verified by rigorous, temperature-controlled experimentation.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Source |

| Molecular Formula | C₉H₂₀O₂ | - | [3] |

| Molecular Weight | 160.25 g/mol | - | [3] |

| Density | 0.9526 g/cm³ | Rough Estimate | [3] |

| Refractive Index | 1.4533 | Estimate | [3] |

| Boiling Point | 155 °C | at 17 mmHg | [3] |

| Melting Point | 36 °C | - | [3] |

The dependence of these properties on temperature underscores the necessity for precise and standardized measurement protocols, which are detailed in the following sections.

Part 2: Experimental Determination of Refractive Index

Principle and Significance

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it.[4][5] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.[4][5] For quality control, the refractive index is a rapid and highly accurate method for identifying a substance and assessing its purity. Any deviation from the standard value can indicate the presence of impurities or a change in composition.

Authoritative Methodology: ASTM D1218

The standard test method for measuring the refractive index of hydrocarbon liquids, which is applicable to transparent liquids like this compound, is outlined in ASTM D1218.[6][7] This method can be performed using either a manual optical-mechanical refractometer (e.g., an Abbé refractometer) or a modern automatic digital instrument.[4][6]

Experimental Protocol

-

Apparatus:

-

A high-precision refractometer (manual or digital) capable of reading to four decimal places.

-

A constant temperature circulating bath, capable of maintaining the temperature of the refractometer prisms within ±0.1 °C.

-

A monochromatic light source, typically a sodium lamp (589 nm), as the refractive index varies with the wavelength of light.[5]

-

-

Calibration:

-

Before measurement, the instrument's accuracy must be verified using certified liquid reference standards with known refractive indices at the measurement temperature.

-

If the reading differs from the certified value by more than 0.0001, the instrument must be recalibrated according to the manufacturer's instructions.

-

-

Procedure:

-

Temperature Equilibration: Set the circulating bath to the desired measurement temperature (e.g., 20 °C or 25 °C) and allow the refractometer prisms to fully equilibrate. This step is critical as temperature fluctuations are a primary source of error.

-

Sample Application: Ensure the prism surfaces are clean and dry. Apply a few drops of the this compound sample to the surface of the measuring prism.

-

Measurement (for Manual Refractometer): Close the prisms. Allow 1-2 minutes for the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Measurement (for Digital Refractometer): Close the prism cover. The instrument will automatically detect the sample, perform the measurement, and display the temperature-corrected refractive index.

-

Data Recording: Record the refractive index to four decimal places along with the measurement temperature (e.g., n²⁰/D = 1.XXXX, where 20 is the temperature in Celsius and D refers to the sodium D-line).

-

Workflow for Refractive Index Measurement

Caption: Experimental workflow for determining the refractive index of this compound.

Part 3: Experimental Determination of Density

Principle and Significance

Density (ρ) is defined as the mass of a substance per unit volume.[8] It is a fundamental physical property used to convert mass to volume, which is essential for dosing in formulations and for commercial transactions.[8][9] In drug development, density measurements help ensure the uniformity of liquid mixtures and can be used in conjunction with other properties, like viscosity, to characterize a material fully.

Authoritative Methodology: ASTM D4052

A highly precise and widely accepted method for determining the density of liquids is described in ASTM D4052.[9][10] This method utilizes a digital density meter based on the oscillating U-tube principle.[8][9][11]

Experimental Protocol

-

Apparatus:

-

Digital Density Meter: An instrument with an oscillating U-tube and a system for precise temperature control.

-

Syringes or an automated sample injection system.

-

-

Causality Behind the Method: The core of the instrument is a U-shaped borosilicate glass tube that is electronically excited to oscillate at its natural frequency. When a sample is introduced into the tube, the total mass of the tube changes, which in turn alters its oscillation frequency. The instrument measures this change in frequency and, using calibration data, calculates the precise density of the sample.[11][12]

-

Calibration:

-

The instrument must be calibrated using two reference standards: typically, dry air and ultrapure, degassed water.

-

The calibration should be performed at the intended measurement temperature. The instrument stores the calibration constants for subsequent calculations.

-

-

Procedure:

-

Temperature Equilibration: Set the measurement temperature on the density meter (e.g., 20 °C) and allow the instrument to stabilize.

-

Sample Introduction: Draw the this compound sample into a clean, dry syringe, taking care to avoid introducing air bubbles. Air bubbles are a significant source of error as they will lead to an erroneously low density reading.

-

Injection: Slowly and steadily inject the sample into the oscillating U-tube until it is completely filled. Automated samplers can also be used to improve reproducibility.[10]

-

Measurement: The instrument will monitor the oscillation period until it is stable, indicating thermal equilibrium has been reached. The density is then automatically calculated and displayed.

-

Cleaning: After measurement, thoroughly flush the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air to prepare for the next sample.

-

Workflow for Density Measurement

Sources

- 1. Articles [globalrx.com]

- 2. jaymanindustries.com [jaymanindustries.com]

- 3. This compound CAS#: 42789-13-9 [m.chemicalbook.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. kaycantest.com [kaycantest.com]

- 6. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [store.astm.org]

- 7. matestlabs.com [matestlabs.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. data.ntsb.gov [data.ntsb.gov]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

toxicity profile and skin irritation potential of 1,2-Nonanediol

An In-Depth Technical Guide to the Toxicity Profile and Skin Interaction of 1,2-Nonanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Approach to Safety Assessment

The evaluation of chemical safety, particularly for ingredients used in topical formulations and cosmetics, has evolved significantly. The paradigm has shifted from a reliance on animal testing to a sophisticated, mechanism-based approach employing in vitro and ex vivo models. This guide provides a comprehensive analysis of this compound, a C9 aliphatic diol, through this modern lens. By examining its toxicological profile and skin irritation potential, we aim to equip researchers and developers with the critical data and methodological understanding necessary for informed decision-making. This document is structured not as a rigid template, but as a logical progression from fundamental properties to detailed toxicological endpoints and the state-of-the-art assays used in their assessment.

Physicochemical and Functional Profile of this compound

This compound is a member of the 1,2-glycol family, which are widely utilized in the cosmetic and pharmaceutical industries.[1] These diols are valued for their multifunctional properties, acting as solvents, humectants, skin-conditioning agents, and viscosity modifiers.[2][3][4] Specifically, this compound, along with other 1,2-glycols like caprylyl glycol, also functions as a preservative due to its antimicrobial properties.[1][4] Understanding its basic chemical and physical nature is foundational to interpreting its biological interactions.

| Property | Value | Source |

| CAS Number | 42789-13-9 | [5][6] |

| Molecular Formula | C₉H₂₀O₂ | [5][6][7] |

| Molecular Weight | 160.25 g/mol | [5][6][8] |

| Physical State | Solid | [6] |

| Appearance | White | [6] |

| Melting Point | 36 °C | [5][6] |

| Boiling Point | 155 °C / 17 mmHg | [5] |

| Solubility | Soluble in Methanol | [5] |

General Toxicological Assessment

The safety of 1,2-glycols has been subject to comprehensive review. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this chemical class, concluding that negative oral toxicity and genotoxicity data on shorter-chain 1,2-glycols support the overall safety of longer-chain variants like this compound.[1][4][9]

Acute Systemic Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring after a single, high-dose exposure to a substance. For cosmetic and topical ingredients, oral, dermal, and inhalation routes are considered.

-

Oral Toxicity: Data on analogous 1,2-alkanediols indicate a low potential for acute oral toxicity. For example, the oral LD50 for the similar 1,2-Octanediol in rats is reported to be >2000 mg/kg.[10] The oral LD50 for 1,2-Hexanediol is also greater than 2000 mg/kg.[11] These high LD50 values place these substances in the lowest toxicity categories. High oral doses of related glycols have been reported to cause effects like narcosis and kidney damage in rats.[12]

-

Dermal and Inhalation Toxicity: The acute dermal and inhalation toxicity of this compound is also expected to be low. For 1,2-Octanediol, the inhalation LC50 in rats was >7.015 mg/L after a 4-hour exposure.[10] Repeated dermal applications of the shorter 1,2-Butanediol on rabbits showed no overt toxic effects.[12]

Genotoxicity

Based on the available data for the 1,2-glycol class, this compound is not expected to be genotoxic. The broader safety assessment by the CIR Expert Panel relies on the negative genotoxicity findings for other 1,2-glycols to support the safety of the entire class.[1][4]

Skin Interaction Profile: Irritation and Sensitization

The primary interface for a cosmetic or topical ingredient is the skin. Therefore, a thorough understanding of its potential to cause local irritation or induce an allergic response (sensitization) is paramount.

Mechanism and Assessment of Skin Irritation

Skin irritation is defined as the production of reversible skin damage following chemical application.[13][14] The underlying mechanism involves chemical-induced damage to keratinocytes, the primary cells of the epidermis. This initial damage triggers the release of inflammatory mediators, leading to a localized inflammatory response.[15]

The gold-standard in vitro method for assessing skin irritation is the Reconstructed Human Epidermis (RhE) Test Method , outlined in OECD Test Guideline 439.[13][14][15][16] This method utilizes a three-dimensional organotypic model of the human epidermis, which is cultured from non-transformed human keratinocytes.[15][16] This model closely mimics the barrier function and physiological properties of human skin.[13]

The key endpoint in the RhE test is cell viability , which is quantitatively measured using the MTT assay.[14][15][16] A test substance is classified based on the extent to which it reduces the viability of the reconstructed tissue compared to a negative control.

| Mean Tissue Viability | UN GHS Classification |

| ≤ 50% | Category 2 (Irritant) |

| > 50% | No Category (Non-Irritant) |

Source: OECD Test Guideline 439.[13][14][16]

Influence of Alkane Chain Length on Irritation

Research into the skin irritation potential of 1,2-alkanediols has revealed a complex relationship with their alkane chain length. A key study evaluated five 1,2-alkanediols (C4 to C10) and found that:

-

Sensory Irritation (stinging, burning) increased as the alkane chain length increased.[17][18] This is likely due to greater interference with the cell membrane.[17][19]

-

Objective Skin Irritation (visible redness), as measured by a 24-hour patch test, showed a different pattern. 1,2-Hexanediol (C6) exhibited the lowest objective irritation potential. Irritation increased as the chain length either decreased from C6 or increased from C6.[17][18]

This non-linear relationship suggests that irritation is a multifactorial process influenced by both the intrinsic toxicity of the molecule and its ability to penetrate the skin's lipid bilayers.[17] Interestingly, percutaneous absorption was found to be negatively correlated with chain length, indicating that lower skin absorption does not necessarily mean lower irritation potential.[17][18] Based on this trend, this compound (C9) would be predicted to have a moderate potential for objective skin irritation, higher than that of 1,2-Hexanediol.

Skin Sensitization Potential

Skin sensitization, or allergic contact dermatitis, is an immune-mediated response to a substance. The Murine Local Lymph Node Assay (LLNA) is the first-choice in vivo method for assessing this endpoint.[20]

The principle of the LLNA is that chemical sensitizers induce the proliferation of lymphocytes (a type of white blood cell) in the lymph nodes that drain the site of application.[20][21] This proliferation can be measured quantitatively, typically by injecting a radiolabeled DNA precursor like tritiated thymidine and measuring its incorporation into the dividing cells.[21][22] The result is expressed as a Stimulation Index (SI) , which is the ratio of proliferation in treated animals versus control animals.

An SI value of 3 or greater (SI ≥ 3) is typically considered a positive result, indicating that the substance has sensitizing potential.[20][21] Data on related glycols, such as propylene glycol, show a very low sensitization potential.[23] A study on a mixture containing 1,2-hexanediol and caprylyl glycol found it did not induce sensitization in humans.[4] Therefore, this compound is not expected to be a significant skin sensitizer.

Eye Irritation Potential

Assessing the potential for a substance to cause eye damage is another critical safety endpoint. The Bovine Corneal Opacity and Permeability (BCOP) assay , detailed in OECD Guideline 437, is a widely used in vitro method for this purpose.[24][25] This assay uses corneas isolated from the eyes of cattle obtained from slaughterhouses, thereby avoiding the use of live animals.[24][26]

The BCOP assay evaluates two primary toxic effects on the cornea:

-

Opacity: A decrease in light transmission through the cornea, measured with an opacitometer.[26][27]

-

Permeability: An increased passage of sodium fluorescein dye through the cornea, measured with a spectrophotometer.[26][27]

Detailed Experimental Protocols & Workflows

For professionals engaged in safety testing, understanding the practical execution of these assays is crucial. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

Workflow for OECD TG 439: In Vitro Skin Irritation (RhE Test)

Caption: Workflow for the Reconstructed Human Epidermis (RhE) Skin Irritation Test.

Methodology:

-

Tissue Preparation: Upon receipt, RhE tissue inserts are pre-incubated in assay medium at 37°C to allow for tissue equilibration.

-

Chemical Application: A defined amount of the test chemical (e.g., 25 µL for liquids or 25 mg for solids) is applied topically to the surface of at least three replicate tissues.[14] Concurrent negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run.[14]

-

Exposure and Incubation: The tissues are exposed to the chemical for a set duration (e.g., 60 minutes) at 37°C.[14]

-

Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test material and transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the expression of cytotoxic effects.[13]

-

Viability Assessment: Tissues are transferred to a medium containing the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[15] Viable cells with active mitochondria reduce the yellow MTT to a blue formazan salt.

-

Extraction and Measurement: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured spectrophotometrically.[15]

-

Data Analysis: The viability of the test-chemical-treated tissues is calculated as a percentage relative to the negative control-treated tissues. A mean viability of ≤ 50% classifies the chemical as a skin irritant.[13][14][16]

Workflow for OECD TG 437: Bovine Corneal Opacity and Permeability (BCOP) Assay

Caption: Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Assay.

Methodology:

-

Cornea Preparation: Fresh bovine eyes are obtained from a local slaughterhouse. Undamaged corneas are dissected and mounted in specially designed holders that create anterior and posterior chambers.[26]

-

Equilibration & Baseline: The mounted corneas are incubated for approximately one hour in medium at 32°C. A baseline opacity reading is then taken for each cornea.[26][27]

-

Chemical Exposure: The test material is applied to the epithelial surface of the cornea (minimum of three corneas per group).[27] Exposure times vary based on the substance type; for example, liquids are often applied for 10 minutes, while solids may be applied as a 20% suspension for 4 hours.[26]

-

Post-Exposure & Final Opacity: After exposure, the corneas are rinsed and incubated for a period (e.g., 2 hours for liquids) before a final opacity measurement is recorded.[26]

-

Permeability Measurement: Sodium fluorescein solution is added to the anterior chamber. After a 90-minute incubation, a sample of the medium from the posterior chamber is taken, and its optical density is measured to determine the amount of dye that has permeated the cornea.[26]

-

Data Analysis: The changes in opacity and the permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the test material according to its potential to cause serious eye damage.[25][27]

Workflow for OECD TG 442B: Murine Local Lymph Node Assay (LLNA)

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Methodology:

-

Animal Dosing (Days 1-3): A minimum of four animals per dose group are used.[21][28] The test substance is applied topically to the dorsal surface of both ears for three consecutive days.[22] A minimum of three concentrations are tested, along with a vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde).[21][28]

-

Rest Period (Days 4-5): The animals are left untreated for two days.

-

Proliferation Measurement (Day 6): On day 6, mice are injected intravenously with a solution containing a radiolabeled DNA precursor, typically ³H-methyl thymidine.[21]

-

Tissue Harvesting: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes from both ears are excised.[21][22]

-

Cell Preparation & Analysis: A single-cell suspension of lymph node cells is prepared for each mouse. The incorporated radioactivity is measured using a β-scintillation counter, and the results are expressed as disintegrations per minute (DPM).[22]

-

Data Analysis: A Stimulation Index (SI) is calculated for each treatment group by dividing its mean DPM by the mean DPM of the vehicle control group.[20] If the SI is ≥ 3 for any treatment group, the test material is classified as a skin sensitizer.[20][21]

Conclusion for Drug Development & Research Professionals

The comprehensive toxicological profile of this compound, supported by data from structurally similar 1,2-alkanediols, indicates a low order of systemic toxicity. The primary considerations for its use in topical applications are its potential for skin and eye irritation.

-

Skin Irritation: Based on established trends related to alkane chain length, this compound is predicted to have a moderate potential for causing objective skin irritation, which should be considered during formulation.[17][18] The in vitro RhE test (OECD TG 439) is the definitive assay for confirming the irritation potential of a final formulation.[13][16]

-

Skin Sensitization: The available evidence suggests that this compound poses a very low risk of skin sensitization.[4][23]

-

Eye Irritation: The potential for eye irritation exists, and formulations intended for use near the eye should be evaluated using methods like the BCOP assay (OECD TG 437).[24][25]

References

-

ICCVAM. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. National Toxicology Program. Retrieved from [Link]

-

OECD. (2013, July 26). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Organisation for Economic Co-operation and Development. Retrieved from [Link]

-

DB-ALM. (2009, November 15). Protocol n° 124: Bovine Corneal Opacity and Permeability (BCOP) Assay - SOP of Microbiological Associates LTD., UK. EU Science Hub. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org. Retrieved from [Link]

-

Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation – Reconstructed Human Epidermis Test Method. Retrieved from [Link]

-

SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol of the local lymph node assay (LLNA) (39, 40) The test... [Image]. Retrieved from [Link]

-

Gentronix. (2025, November 11). OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). Retrieved from [Link]

-